molecular formula C11H9F3N2O B11870340 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine

7-(2,2,2-Trifluoroethoxy)quinolin-3-amine

Cat. No.: B11870340
M. Wt: 242.20 g/mol
InChI Key: MUVBPYRVVTVIQQ-UHFFFAOYSA-N
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Description

7-(2,2,2-Trifluoroethoxy)quinolin-3-amine is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a trifluoroethoxy group at the 7th position and an amine group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Introduction of Trifluoroethoxy Group: The trifluoroethoxy group is introduced using a nucleophilic substitution reaction. This can be achieved by reacting the quinoline derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.

    Amination: The introduction of the amine group at the 3rd position can be achieved through a Buchwald-Hartwig amination reaction. This involves the use of a palladium catalyst and a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(2,2,2-Trifluoroethoxy)quinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2,2,2-Trifluoroethoxy)quinolin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the trifluoroethoxy and amine groups.

    7-Ethoxyquinolin-3-amine: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

    7-(2,2,2-Trifluoroethoxy)quinoline: Lacks the amine group at the 3rd position.

Uniqueness

7-(2,2,2-Trifluoroethoxy)quinolin-3-amine is unique due to the presence of both the trifluoroethoxy and amine groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, while the amine group provides a site for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

7-(2,2,2-trifluoroethoxy)quinolin-3-amine

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)6-17-9-2-1-7-3-8(15)5-16-10(7)4-9/h1-5H,6,15H2

InChI Key

MUVBPYRVVTVIQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)OCC(F)(F)F

Origin of Product

United States

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